molecular formula C12H17BrFNO B1442429 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine CAS No. 1142944-95-3

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine

Cat. No. B1442429
M. Wt: 290.17 g/mol
InChI Key: QDXWHXMQRNDTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane” involves reactions with bromine in dichloromethane and water .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI code. For example, the SMILES string for “2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane” is FC1=CC(Br)=CC=C1OCC2CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as boiling point, density, refractive index, and flash point. For instance, “4-Bromo-2-fluorophenol” has a boiling point of 79 °C/7 mmHg, a density of 1.744 g/mL at 25 °C, and a refractive index of n 20/D 1.566 .

Scientific Research Applications

Synthesis and Chemical Applications

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, was developed, addressing the need for an easily performed synthesis due to the absence of such in the literature. This synthesis process involved diazotization and aimed at improving yield and ease of product isolation while minimizing the formation of dark decomposition products. Methyl nitrite, despite its challenges, was utilized in this process, showcasing an innovative approach to handling toxic and volatile substances in chemical synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology

The environmental concentrations and toxicology of brominated compounds, including tribromophenol, were reviewed to understand their ubiquity and impact. The study highlighted the need for further research on the toxicokinetics and toxicodynamics of these substances, indicating a gap in the current knowledge about their environmental behavior and potential health implications (Koch & Sures, 2018).

Fluorescent Chemosensors

Research into fluorescent chemosensors based on derivatives of phenolic compounds, such as 4-methyl-2,6-diformylphenol, has shown promising applications in detecting a variety of analytes. This includes metal ions and neutral molecules, highlighting the versatility of phenolic derivatives in developing highly selective and sensitive detection tools (Roy, 2021).

Novel Brominated Flame Retardants

A critical review of novel brominated flame retardants (NBFRs) in various environments revealed the need for more research on their occurrence, toxicity, and environmental fate. The study emphasized the importance of comprehensive monitoring and analytical methods to better understand the impact of NBFRs on health and the environment (Zuiderveen et al., 2020).

Pharmacology and Neurotoxicity

The pharmacological properties and toxicology of certain psychoactive substances, including new psychoactive substances (NPS), were explored, shedding light on the clinical effects and potential health risks associated with their use. This research contributes to understanding the mechanisms of action and the necessary healthcare response to NPS toxicity, providing a foundation for future legislation and public health protection (Nugteren-van Lonkhuyzen et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). For example, “2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane” is classified as combustible and acutely toxic . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWHXMQRNDTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine

Synthesis routes and methods

Procedure details

4-Bromo-2-fluorophenol (1.0 g, 5.24 mmol), 2-chloro-N,N-diethylethanamine HCL (0.90 mg, 5.24 mmol) and Cs2CO3 (8 g, 25 mmol) were combined in DMF (20 mL) and the mixture was heated at reflux over night. H2O was added and the mixture was extracted with EtOAc, then washed with 2N NaOH and brine. The organic layers were combined, dried over Na2SO4 and concentrated to a brown oil. Flash chromatography (gradient eluent: 10-50% EtOAc in hexanes) of the crude concentrate afforded title compound 56.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mg
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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